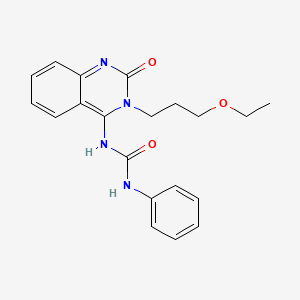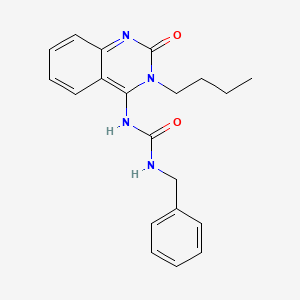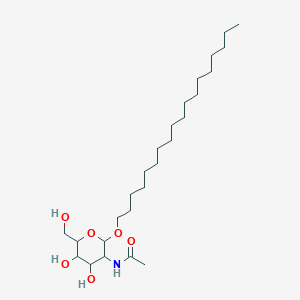![molecular formula C23H26ClN5O3 B14110224 N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B14110224.png)
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a chlorophenyl group and a tetrahydroquinazolinyl acetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Attachment of the Propyl Chain: The piperazine intermediate is then reacted with 1-bromopropane to introduce the propyl chain.
Formation of the Tetrahydroquinazolinyl Acetamide: The final step involves the reaction of the propyl-substituted piperazine with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.
Biology: Studying its interaction with various biological targets such as receptors and enzymes.
Industry: Use in the synthesis of complex organic molecules for pharmaceuticals.
作用机制
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
4-Aminoantipyrine: A compound with a similar piperazine structure but different functional groups.
2-Methylhippuric acid: Another compound with a similar acetamide moiety.
Uniqueness
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is unique due to its combination of a chlorophenyl-substituted piperazine ring and a tetrahydroquinazolinyl acetamide moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C23H26ClN5O3 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC 名称 |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-3-6-18(15-17)28-13-11-27(12-14-28)10-4-9-25-21(30)16-29-22(31)19-7-1-2-8-20(19)26-23(29)32/h1-3,5-8,15H,4,9-14,16H2,(H,25,30)(H,26,32) |
InChI 键 |
BHMNTDMWUDZHBU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B14110155.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14110159.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110174.png)

![Methyl 4-{1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B14110185.png)


![(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol](/img/structure/B14110198.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110202.png)
![b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl](/img/structure/B14110203.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
